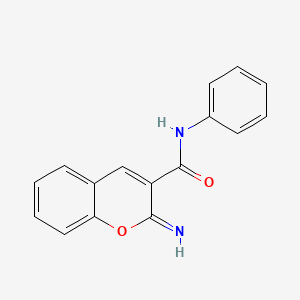

2-imino-N-phenyl-2H-chromene-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-imino-N-phenylchromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c17-15-13(10-11-6-4-5-9-14(11)20-15)16(19)18-12-7-2-1-3-8-12/h1-10,17H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOAUDVNNTCURTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501330019 | |

| Record name | 2-imino-N-phenylchromene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501330019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204610 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

52218-01-6 | |

| Record name | 2-imino-N-phenylchromene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501330019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Imino N Phenyl 2h Chromene 3 Carboxamide

Established Synthesis Pathways for 2-Imino-N-phenyl-2H-chromene-3-carboxamide

The synthesis of the 2-imino-N-phenyl-2H-chromene-3-carboxamide core has been approached through various chemical strategies, ranging from classical condensation reactions to modern multi-component and environmentally friendly methods.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a cornerstone for the synthesis of 2-imino-2H-chromene derivatives. This method typically involves the reaction of a salicylaldehyde (B1680747) derivative with an active methylene (B1212753) compound, such as an N-substituted cyanoacetamide. rsc.orgresearchgate.net The reaction is often catalyzed by a base, such as piperidine (B6355638) or sodium acetate (B1210297) in glacial acetic acid. nih.govresearchgate.net The initial condensation is followed by an intramolecular cyclization to yield the desired 2-imino-2H-chromene-3-carboxamide skeleton. researchgate.net

For instance, a series of novel 2-imino-2H-chromene-3(N-aryl)carboxamides were synthesized by reacting substituted 2-cyanoacetamides with various salicylaldehydes in the presence of sodium acetate in glacial acetic acid. nih.gov Another approach describes the base-catalyzed condensation of 2-cyanoacetamide (B1669375) with 3,5-dichloro-2-hydroxybenzaldehyde using piperidine as the catalyst. researchgate.net

Table 1: Examples of Knoevenagel Condensation for Synthesis of 2-Iminochromene Derivatives

| Salicylaldehyde Derivative | Active Methylene Compound | Catalyst | Product | Reference |

| Substituted Salicylaldehydes | Substituted 2-Cyanoacetamides | Sodium Acetate/Acetic Acid | 2-Imino-2H-chromene-3(N-aryl)carboxamides | nih.gov |

| 3,5-Dichloro-2-hydroxybenzaldehyde | 2-Cyanoacetamide | Piperidine | N-(4-Acetylphenyl)-6,8-dichloro-2-imino-2H-chromene-3-carboxamide | researchgate.net |

| Salicylaldehyde Derivatives | N-Substituted Cyanoacetamides | Aqueous Sodium Carbonate | 2-Imino-2H-chromene-3-carboxamides | rsc.org |

Multi-component Reaction Strategies

Multi-component reactions (MCRs) offer an efficient and atom-economical pathway for the synthesis of complex molecules in a single step. While specific MCRs for the direct synthesis of 2-imino-N-phenyl-2H-chromene-3-carboxamide are not extensively detailed in the provided context, the synthesis of related coumarin-3-carboxamides has been achieved through a one-pot, three-component reaction of 2-hydroxybenzaldehyde, an amine, and a malonate derivative. mdpi.com These strategies highlight the potential for developing similar MCRs for the target iminocoumarin structure, which would be advantageous in terms of procedural simplicity and efficiency.

Environmentally Benign Synthetic Routes

In recent years, there has been a significant shift towards the development of environmentally friendly synthetic methodologies. For the synthesis of 2-imino-2H-chromene-3-carboxamides, several "green" approaches have been reported. One such method involves the Knoevenagel condensation of salicylaldehyde derivatives and N-substituted cyanoacetamides using an aqueous solution of sodium carbonate or hydrogen carbonate at room temperature, which results in excellent yields and high atom economy. rsc.org Another eco-friendly approach utilizes microwave irradiation for the synthesis of 2-amino-2H-chromene-3-carboxylates, which are structurally related to the target compound. researchgate.net This method is catalyst-free and offers advantages such as short reaction times and ease of handling. researchgate.net

Derivatization and Functionalization Strategies

The 2-imino-N-phenyl-2H-chromene-3-carboxamide core serves as a versatile building block for the synthesis of a wide array of novel fused heterocyclic systems. The presence of reactive sites within its structure allows for various chemical transformations.

Synthesis of Novel Fused Heterocyclic Systems from the 2-Imino-N-phenyl-2H-chromene-3-carboxamide Core

The reactivity of 2-imino-N-phenyl-2H-chromene-3-carboxamide has been exploited to construct a variety of fused heterocyclic compounds. These reactions often proceed through the reaction of the iminochromene with bifunctional reagents, leading to the formation of new rings fused to the chromene backbone. Examples of such fused systems include chromeno[2,3-d]pyrimidines and chromeno[3,4-c]pyridines. scirp.orgnih.govekb.eg

The synthesis of pyrazole (B372694) and pyrimidine (B1678525) derivatives fused to the chromene ring system is of particular interest. Starting from 2-imino-N-phenyl-2H-chromene-3-carboxamide, a series of functionalized chromenes can be achieved, which can then be further reacted to yield pyrazole and pyrimidine derivatives. scirp.orgscirp.org For example, the initial compound can be converted to a 2-hydrazinyl-chromeno[2,3-d]pyrimidin-4-one intermediate, which upon reaction with various laboratory reagents, can yield a range of pyrazole derivatives. scirp.orgscirp.org

Furthermore, the reaction of 2-imino-2H-chromene-3-carboxamide derivatives with reagents like formic acid can lead to the formation of chromeno[4',3':4,5]pyrano[2,3-d]pyrimidine systems. ekb.eg The synthesis of pyrano[2,3-d]pyrimidine derivatives has also been achieved through one-pot three-component condensation reactions. nih.gov

Table 2: Synthesis of Fused Pyrazole and Pyrimidine Derivatives

| Starting Material | Reagent(s) | Fused Heterocyclic Product | Reference |

| 2-Hydrazinyl-2,3-dihydro-3-phenylchromeno-[2,3-d]pyrimidin-4-one | Various laboratory compounds | Pyrazole derivatives | scirp.orgscirp.org |

| 2-Imino-2H-chromene-3-carboxamide derivative | Formic acid | Chromeno[4',3':4,5]pyrano[2,3-d]pyrimidine | ekb.eg |

| Thiobarbituric acid, malononitrile (B47326), p-chlorobenzaldehyde | Nanostructure catalysts | Pyrano[2,3-d]pyrimidine derivatives | nih.gov |

Pyridine (B92270) and Benzo[b]researchgate.netnih.govoxazepine Derivatives

The fusion of pyridine and other related heterocyclic rings to the chromene core has been a subject of significant research. The reaction of 2-imino-2H-chromene-3-carboxamide derivatives with compounds containing active methylene groups serves as a key strategy for the synthesis of chromeno[3,4-c]pyridine derivatives. researchcommons.org For instance, the treatment of N-(4-ethoxyphenyl)-2-imino-6-bromo-2H-chromene-3-carboxamide with reagents such as malononitrile, ethyl cyanoacetate, or cyanoacetamide in a dioxane-piperidine medium under reflux conditions yields the corresponding chromeno[3,4-c]pyridine derivatives. researchcommons.org This transformation proceeds via a Michael addition of the active methylene compound to the electrophilic C4 position of the chromene ring, followed by cyclization and aromatization.

Similarly, N-cyclohexyl-2-imino-2H-chromene-3-carboxamide reacts with malononitrile or cyanothioacetamide to afford chromeno[3,4-c]pyridine derivatives. researchgate.net The reaction of N,N'-(ethane-1,2-diyl)bis(2-imino-2H-chromene-3-carboxamide) with malononitrile also yields bischromeno[3,4-c]pyridine structures. researchgate.net

Furthermore, the reaction between 2-imino-2H-chromene-3-carbonitrile and orthophenylenediamine under ultrasonic activation has been shown to produce a seven-membered ring system, 13,13a-dihydrobenzo[b]chromeno[4,3-e] researchgate.netrsc.orgdiazepine-6,7-diamine, demonstrating the utility of the iminochromene scaffold in synthesizing larger heterocyclic frameworks. mdpi.com

| 2-Iminochromene Reactant | Active Methylene Compound | Resulting Product | Reference |

|---|---|---|---|

| N-(4-ethoxyphenyl)-2-imino-6-bromo-2H-chromene-3-carboxamide | Malononitrile | Chromeno[3,4-c]pyridine derivative | researchcommons.org |

| N-(4-ethoxyphenyl)-2-imino-6-bromo-2H-chromene-3-carboxamide | Ethyl cyanoacetate | Chromeno[3,4-c]pyridine derivative | researchcommons.org |

| N-cyclohexyl-2-imino-2H-chromene-3-carboxamide | Malononitrile | Chromeno[3,4-c]pyridine derivative | researchgate.net |

| N-cyclohexyl-2-imino-2H-chromene-3-carboxamide | Cyanothioacetamide | Chromeno[3,4-c]pyridine derivative | researchgate.net |

Phosphorus-Containing Heterocycles

The reactivity of 2-imino-2H-chromene-3-carboxamide towards various phosphorus-based reagents has been exploited to construct novel phosphorus-containing heterocyclic systems. The presence of two active nucleophilic sites, the imino and amino groups, allows for cyclization reactions with electrophilic phosphorus compounds. researchgate.net

The reaction of 2-imino-2H-chromene-3-carboxamide with phosphorus halides, such as P,P-dichloro(phenyl)phosphine and phenylphosphonic dichloride, in dry pyridine leads to the formation of chromeno[2,3-d] researchgate.netresearchgate.netmdpi.comdiazaphosphinine derivatives. researchgate.net Similarly, reactions with phosphorus esters have been shown to yield a variety of fused heterocycles. sci-hub.se These include chromeno[4,3-c] researchgate.netresearchgate.netazaphospholes and chromeno[2,3-d] researchgate.netresearchgate.netmdpi.comdiazaphosphinine. sci-hub.se

A notable reaction involves the treatment of 2-imino-2H-chromene-3-carboxamide with triethyl phosphonoacetate, which, through a Michael addition and subsequent double cyclization, can lead to the formation of a 1,2-oxaphosphinino[3,4-c]pyridine ring system. sci-hub.se

| Phosphorus Reagent | Resulting Heterocyclic System | Reference |

|---|---|---|

| P,P-dichloro(phenyl)phosphine | Chromeno[2,3-d] researchgate.netresearchgate.netmdpi.comdiazaphosphinine | researchgate.net |

| Phenylphosphonic dichloride | Chromeno[2,3-d] researchgate.netresearchgate.netmdpi.comdiazaphosphinine | researchgate.net |

| Phosphorus Esters | Chromeno[4,3-c] researchgate.netresearchgate.netazaphosphole | sci-hub.se |

| Phosphorus Esters | Chromeno[2,3-d] researchgate.netresearchgate.netmdpi.comdiazaphosphinine | sci-hub.se |

| Triethyl phosphonoacetate | 1,2-Oxaphosphinino[3,4-c]pyridine | sci-hub.se |

Substituent Effects and Analog Design

The biological activity of 2-imino-2H-chromene-3-carboxamide derivatives can be modulated by introducing various substituents on the chromene and N-phenyl rings. A study on the synthesis and structure-activity relationships of novel 2-imino-2H-chromene-3(N-aryl)carboxamides investigated the impact of lipophilicity and electronic properties of these substituents on their cytotoxic activity against several human cancer cell lines. nih.gov

By synthesizing four series of analogs with different substitution patterns, it was demonstrated that these modifications significantly influence the compound's biological profile. For example, the introduction of specific substituents led to compounds with potent activity against MCF-7, PC-3, A-549, and Caco-2 cancer cell lines. nih.gov The results indicated that many of the synthesized compounds exhibited activity comparable to the standard drugs 5-fluorouracil (B62378) and docetaxel (B913) on certain cell lines. nih.gov This highlights the importance of substituent effects in the rational design of new analogs with enhanced therapeutic potential.

Mechanistic Investigations of Key Reactions

Understanding the underlying mechanisms of the reactions involving 2-imino-2H-chromene-3-carboxamides is crucial for predicting product formation and designing new synthetic routes.

Rearrangement Mechanisms of 2-Imino-2H-chromene-3-carboxamides

The rearrangement of 2-imino-2H-chromene-3-carboxamides in the presence of dinucleophiles, such as anthranilic acid, has been a subject of mechanistic studies. researchgate.net One proposed mechanism for the formation of 2-(2-oxo-2H-1-benzopyran-2-yl)-3H-quinazolin-4-ones involves an initial intermolecular nucleophilic attack of the amino group of anthranilic acid on the C-2 position of the iminolactone ring of the chromene. researchgate.net

This is followed by a ring-opening of the pyran ring, leading to an intermediate that subsequently undergoes intramolecular cyclization. The amide nitrogen of the carboxamide side chain attacks the carbonyl carbon of the anthranilic acid moiety, and the nitrogen of the opened iminolactone attacks the carboxamide carbonyl, ultimately leading to the rearranged quinazolinone product after elimination of water and ammonia. researchgate.net The reaction conditions can be tuned to favor the formation of different rearranged products. researchgate.net

Nucleophilic and Electrophilic Interactions in Reaction Pathways

The reactivity of 2-imino-N-phenyl-2H-chromene-3-carboxamide is governed by the presence of both nucleophilic and electrophilic centers within its structure. sci-hub.se The molecule contains two active nucleophilic sites, the exocyclic amino group of the carboxamide and the endocyclic imino group, as well as two electrophilic centers at the C2 and C4 positions of the chromene ring. sci-hub.se

The electrophilic nature of the C4 position makes it susceptible to Michael addition reactions with various nucleophiles, such as active methylene compounds, which is a key step in the synthesis of chromeno[3,4-c]pyridine derivatives. researchcommons.org The electrophilicity of the C2 carbon allows for nucleophilic attack, often initiating ring-opening and rearrangement reactions. researchgate.net

The nucleophilic character of the imino and amino groups is evident in their reactions with electrophilic phosphorus reagents to form phosphorus-containing heterocycles. researchgate.net For instance, in the synthesis of chromeno[2,3-d] researchgate.netresearchgate.netmdpi.comdiazaphosphinines, these nitrogen atoms attack the phosphorus center of the phosphorus halide, leading to cyclization. researchgate.net These dual electronic characteristics make 2-imino-N-phenyl-2H-chromene-3-carboxamide a versatile building block in heterocyclic synthesis.

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Imino N Phenyl 2h Chromene 3 Carboxamide and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular framework of 2-imino-N-phenyl-2H-chromene-3-carboxamide and its analogues. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise mapping of the molecule's structure. nih.govresearchgate.net

In the ¹H NMR spectrum, the aromatic protons of the chromene and N-phenyl rings typically appear as a complex multiplet in the downfield region, generally between δ 6.70 and 7.90 ppm. researchgate.net The specific chemical shifts and coupling constants of these protons are crucial for determining the substitution patterns on the aromatic rings. The proton at the 4-position of the chromene ring is often observed as a distinct singlet. For instance, in derivatives of the core structure, this proton can appear around δ 8.5 ppm. The amide (NH) proton and the imine (NH) proton present characteristic signals that can be confirmed by D₂O exchange experiments. The amide proton often appears as a broad singlet at a downfield chemical shift, sometimes above δ 10.0 ppm. researchgate.netresearchgate.net

The ¹³C NMR spectrum provides complementary data, with distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxamide group is typically observed in the range of δ 160-165 ppm. researchgate.netmdpi.com The imino carbon (C=N) also resonates in the downfield region, often near δ 160 ppm. researchgate.net The remaining aromatic and heterocyclic carbons appear in the δ 115-158 ppm range, and their specific assignments can be confirmed using two-dimensional NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation). researchgate.netceon.rs These 2D NMR experiments are invaluable for connecting protons to their directly attached carbons (HSQC) and for identifying longer-range C-H correlations (HMBC), which helps in assembling the complete molecular structure. researchgate.net

Table 1: Representative ¹H NMR Spectral Data for Protons in 2-Iminocoumarin Derivatives

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic-H | 6.70 - 8.00 | Multiplet | Protons on the chromene and phenyl rings. researchgate.net |

| H-4 (Chromene) | ~8.50 - 8.90 | Singlet | Characteristic singlet for the proton at position 4. mdpi.com |

| Amide NH | >10.0 | Singlet (broad) | Exchangeable with D₂O. researchgate.net |

Note: Data is compiled from various derivatives and represents typical chemical shift ranges.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in 2-imino-N-phenyl-2H-chromene-3-carboxamide. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The most prominent features in the IR spectrum of this compound and its derivatives include:

N-H Stretching: The presence of the amide (N-H) and imine (N-H) groups gives rise to absorption bands in the region of 3100-3500 cm⁻¹. libretexts.org Primary amines (R-NH₂) typically show two bands in this region, while secondary amines and amides (R₂N-H) show a single band. libretexts.org For example, absorption bands observed around 3432 cm⁻¹ and 3212 cm⁻¹ can be attributed to the NH groups. researchgate.net

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) group of the amide is a key diagnostic peak, typically appearing in the range of 1670-1705 cm⁻¹. researchgate.netresearchgate.net The exact position can be influenced by hydrogen bonding and the electronic environment.

C=N Stretching: The imine (C=N) bond shows a characteristic stretching vibration in the 1600-1650 cm⁻¹ region. This band is often of medium intensity.

C=C Stretching: Aromatic C=C bond stretching vibrations are observed in the 1450-1600 cm⁻¹ range. libretexts.org

C-O Stretching: The C-O stretching of the chromene ether linkage typically appears in the 1200-1300 cm⁻¹ region.

Table 2: Key IR Absorption Frequencies for 2-Imino-N-phenyl-2H-chromene-3-carboxamide

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H (Amide/Imine) | 3100 - 3500 | Medium-Strong |

| C-H (Aromatic) | 3000 - 3100 | Weak-Medium |

| C=O (Amide) | 1670 - 1705 | Strong, Sharp |

| C=N (Imine) | 1600 - 1650 | Medium |

Note: Data compiled from typical functional group absorption regions and published spectra of related compounds. researchgate.netresearchgate.netlibretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and confirming the molecular formula of 2-imino-N-phenyl-2H-chromene-3-carboxamide. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental composition. mdpi.com

In electron ionization (EI) or electrospray ionization (ESI) mass spectrometry, the compound typically exhibits a prominent molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺). researchgate.netmdpi.com For the parent compound, C₁₆H₁₂N₂O₂, the expected molecular weight is approximately 264.28 g/mol .

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides valuable structural information. The molecule can undergo characteristic cleavages that help to confirm the connectivity of its different parts. Common fragmentation pathways for related amide structures may include:

Cleavage of the amide bond, leading to fragments corresponding to the chromene-imine portion and the N-phenyl group.

Loss of small neutral molecules like CO or HCN.

Fragmentations within the chromene ring system.

Analysis of these fragmentation patterns, often aided by deuterium-labeling studies and computational calculations, helps to piece together the molecular structure and corroborate the assignments made by NMR and IR spectroscopy. nih.gov

Elemental Analysis for Compositional Confirmation

Elemental analysis provides the percentage composition of the constituent elements (carbon, hydrogen, nitrogen) in the purified compound. This quantitative data is used to verify the empirical and molecular formula derived from mass spectrometry. For a proposed structure of C₁₆H₁₂N₂O₂, the theoretical elemental composition would be calculated and compared against the experimentally determined values. A close agreement between the calculated and found percentages (typically within ±0.4%) provides strong evidence for the correctness of the assigned molecular formula. researchgate.net This technique is routinely used to establish the purity and composition of newly synthesized compounds. researchgate.net

Table 3: Theoretical Elemental Composition for C₁₆H₁₂N₂O₂

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 16 | 192.176 | 72.71 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 4.58 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 10.60 |

| Oxygen | O | 15.999 | 2 | 31.998 | 12.11 |

| Total | | | | 264.284 | 100.00 |

Experimental values obtained for synthesized derivatives of this compound have shown good correlation with their calculated theoretical compositions. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of 2-imino-N-phenyl-2H-chromene-3-carboxamide be obtained, X-ray diffraction analysis would confirm the connectivity established by other spectroscopic methods and reveal its precise solid-state conformation and intermolecular interactions.

In Vitro Biological Activity Spectrum of 2 Imino N Phenyl 2h Chromene 3 Carboxamide and Its Derivatives

Cytotoxic and Anticancer Activities against Cancer Cell Lines

Derivatives of 2-imino-N-phenyl-2H-chromene-3-carboxamide have demonstrated notable cytotoxic and anticancer effects across a range of human cancer cell lines. These compounds have been the subject of numerous studies to understand their structure-activity relationships and mechanisms of action.

The core mechanism of the anticancer potential of these compounds lies in their ability to inhibit cell proliferation and reduce cell viability in cancerous tissues. nih.goveurekaselect.com Studies have shown that modifications to the aryl and chromene rings of the iminocoumarin structure can significantly influence its cytotoxic activity. nih.goveurekaselect.com By introducing various substituents, researchers can modulate the lipophilicity and electronic properties of the molecules, thereby enhancing their ability to interfere with the survival of cancer cells. nih.goveurekaselect.com

For instance, certain 2-imino-2H-chromene-3(N-aryl)carboxamides have been synthesized and evaluated for their in vitro cytotoxic activity against various cancer cell lines. The results from these studies indicate that specific structural features can lead to potent inhibitory activity against the proliferation of these cells. researchgate.net

The cytotoxic effects of 2-imino-N-phenyl-2H-chromene-3-carboxamide derivatives have been evaluated against a panel of human cancer cell lines, revealing varied susceptibility profiles.

One study reported that a specific derivative, designated as compound VIa, exhibited potent activity against several cell lines with the following IC50 values: 0.9 μM for A-549 (lung carcinoma), 8.5 μM for MCF-7 (breast adenocarcinoma), 9.9 μM for Caco-2 (colorectal adenocarcinoma), and 35.0 μM for PC-3 (prostate cancer). nih.goveurekaselect.com Notably, many of the synthesized compounds in this study showed activity comparable to the standard chemotherapeutic agents 5-fluorouracil (B62378) and docetaxel (B913), particularly against Caco-2 and MCF-7 cell lines. nih.goveurekaselect.com

Another series of derivatives, N-substituted 1H-indole-2-carboxamides, also demonstrated significant antiproliferative activity. One compound from this series showed potent activity against HCT-116 (colon cancer) with an IC50 of 1.01 µM and moderate cytotoxicity against MCF-7 cells. mdpi.com Other derivatives were particularly effective against the K-562 (leukemia) cell line. mdpi.com

Furthermore, hybrid molecules composed of 2-imino-coumarins and 2,4-diamino-1,3,5-triazines have been evaluated. One such compound displayed significant cytotoxic activity against five human cancer cell lines: DAN-G, A-427, LCLC-103H, SISO, and RT-4, with IC50 values ranging from 1.51 to 2.60 μM. researchgate.net

The table below summarizes the cytotoxic activity of selected 2-imino-N-phenyl-2H-chromene-3-carboxamide derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) |

| Compound VIa | A-549 (Lung) | 0.9 |

| Compound VIa | MCF-7 (Breast) | 8.5 |

| Compound VIa | Caco-2 (Colorectal) | 9.9 |

| Compound VIa | PC-3 (Prostate) | 35.0 |

| N-(3,4-dimethoxyphenyl)-2-(phenylimino)-2H-chromene-3-carboxamide (8g) | MOLT-4 (Leukemia) | Potent |

| N-(3,4-dimethoxyphenyl)-2-(phenylimino)-2H-chromene-3-carboxamide (8g) | SK-OV-3 (Ovarian) | Potent |

| N-substituted 1H-indole-2-carboxamide (Compound 10) | HCT-116 (Colon) | 1.01 |

| 4-[7-(diethylamino)-2-imino-2H-chromen-3-yl]-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-amine (11) | DAN-G, A-427, LCLC-103H, SISO, RT-4 | 1.51-2.60 |

Antimicrobial Activities

In addition to their anticancer properties, 2-imino-N-phenyl-2H-chromene-3-carboxamide derivatives have been investigated for their potential as antimicrobial agents. These compounds have shown efficacy against a range of pathogenic bacteria and fungi.

Several studies have highlighted the antibacterial potential of this class of compounds. For example, newly synthesized chromene-sulfonamide hybrids were screened for their antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.gov

Another study on N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides also reported antimicrobial activity. researchgate.net Specifically, biological tests revealed activity against Pseudomonas aeruginosa and Staphylococcus aureus. researchgate.net In contrast, pronounced resistance was observed for Salmonella spp. researchgate.net

The table below presents the antibacterial activity of selected derivatives.

| Derivative Class | Bacterial Strain | Activity |

| Chromene-sulfonamide hybrids | Staphylococcus aureus (Gram-positive) | Active |

| Chromene-sulfonamide hybrids | Escherichia coli (Gram-negative) | Active |

| N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides | Pseudomonas aeruginosa | Active |

| N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides | Staphylococcus aureus | Active |

| N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides | Salmonella spp. | Resistant |

The antifungal potential of 2-imino-N-phenyl-2H-chromene-3-carboxamide derivatives has also been a subject of investigation. Research has shown that certain derivatives exhibit inhibitory activity against fungal pathogens. For instance, some novel amino derivatives and carboxamides of chromen-2-one were screened for their antimicrobial efficacy, with some compounds showing activity against pathogenic Aspergilli. nih.gov

Another study on carnosic acid and carnosol (B190744) derivatives, which share some structural similarities, reported antifungal activity against Candida albicans and Cryptococcus neoformans. mdpi.com While not direct derivatives of the title compound, this highlights the potential of related chemical scaffolds in antifungal research.

Anti-inflammatory Potential

Several derivatives of 2-imino-N-phenyl-2H-chromene-3-carboxamide have been synthesized and evaluated for their anti-inflammatory activity. A series of N-arylsubstituted 2-imino-2H-1-benzopyran-3-carboxamides and their 2-oxo analogues were tested in carrageenan-induced rat paw oedema assays and acetic acid-induced peritonitis tests. nih.gov The results indicated that these compounds are active anti-inflammatory agents, with effects comparable to the reference drug piroxicam. nih.gov

The anti-inflammatory mechanism of related compounds has been linked to the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. For example, a pivalate-based Michael product demonstrated inhibitory potential against COX-1, COX-2, and 5-LOX in vitro. mdpi.com This suggests that derivatives of 2-imino-N-phenyl-2H-chromene-3-carboxamide may exert their anti-inflammatory effects through similar pathways.

Antioxidant Capacity Investigations

Derivatives of 2-imino-2H-chromene-3-carboxamide have been evaluated for their ability to scavenge free radicals, a key aspect of antioxidant activity. In one study, the starting material, 2-imino-2H-chromene-3-carboxamide, was used to synthesize novel chromenes containing phosphorus heterocycles. researchgate.net The antioxidant properties of these new compounds were assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. researchgate.net

Among the synthesized compounds, a chromeno[4,3-c] nih.goveurekaselect.comazaphosphole derivative, specifically compound 5 in the study, demonstrated the highest antioxidant activity, with an IC50 value of 2.8 µg/mL, which was compared favorably to the standard antioxidant, ascorbic acid. researchgate.net Another study involving the synthesis of chromeno[2,3-d] nih.goveurekaselect.comresearchgate.netdiazaphosphinines and a different chromeno[4,3-c] nih.goveurekaselect.comazaphosphole from the same parent compound also reported potent antioxidant agents when compared with ascorbic acid. researchgate.net The presence of 1,3,2-diazaphosphinine and 1,2-azaphosphole rings with NH groups in conjugated systems was suggested to noticeably increase the antioxidative properties compared to the starting material. researchgate.net

Table 1: Antioxidant Activity of a 2-Imino-2H-chromene-3-carboxamide Derivative

| Compound | Assay | IC50 Value | Reference Standard | Source |

|---|---|---|---|---|

| Chromeno[4,3-c] nih.goveurekaselect.comazaphosphole derivative (Compound 5) | DPPH Radical Scavenging | 2.8 µg/mL | Ascorbic Acid | researchgate.net |

Enzyme Inhibition Studies

The inhibitory effects of 2-imino-N-phenyl-2H-chromene-3-carboxamide derivatives have been explored against several key enzymes implicated in various disease pathways.

A series of novel 2-imino and 2-oxo-2H-chromene-6-sulfonamide derivatives were designed and synthesized to evaluate their potential as anti-diabetic agents by targeting α-amylase. All tested derivatives exhibited significant inhibitory activity, with percentage values higher than 93% at a concentration of 100 μg/mL.

Specifically, the 3-cyano-2-imino-2H-chromene-6-sulfonamide derivative emerged as a particularly active compound, demonstrating an IC50 value of 1.76 ± 0.01 μM. This was compared against the standard drug Acarbose, which had an IC50 of 0.43 ± 0.01 μM. Another potent compound from the synthesized series was a 2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide derivative, which showed an even lower IC50 value of 1.08 ± 0.02 μM.

Table 2: In Vitro α-Amylase Inhibitory Activity of 2-Imino-2H-chromene Derivatives

| Compound | IC50 (μM) | Source |

|---|---|---|

| 3-cyano-2-imino-2H-chromene-6-sulfonamide | 1.76 ± 0.01 | |

| 2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide | 1.08 ± 0.02 | |

| Acarbose (Standard) | 0.43 ± 0.01 |

Aromatase is a critical enzyme in estrogen biosynthesis and a target for the treatment of hormone-dependent breast cancer. nih.govnih.gov Despite the investigation of various heterocyclic scaffolds as aromatase inhibitors, a review of the available scientific literature did not yield specific in vitro studies evaluating the aromatase inhibitory activity of compounds directly derived from the 2-imino-N-phenyl-2H-chromene-3-carboxamide scaffold.

DNA gyrase and dihydrofolate reductase (DHFR) are essential enzymes for bacterial survival and proliferation, making them key targets for antibacterial and anticancer agents, respectively. scilit.comnih.govnih.govorscience.ruresearchgate.net While various compounds are known to inhibit these enzymes, searches of scientific databases did not identify specific studies focused on the in vitro inhibition of DNA gyrase or DHFR by derivatives of 2-imino-N-phenyl-2H-chromene-3-carboxamide. However, one study on related structures found that a 3H-benzo[f]chromene carbohydrazide (B1668358) derivative showed significant inhibitory activity against human DHFR (h-DHFR), with an IC50 value of 0.192 ± 0.011 μM. researchgate.net

Protein tyrosine kinases (PTKs) are crucial in cellular signal transduction pathways, and their abnormal expression is linked to carcinogenesis. Several polyhydroxylated 3-(N-phenyl)carbamoyl-2-iminochromene derivatives have been synthesized and evaluated for their inhibitory effects on the tyrosine kinase p60c-src. Research indicates that the degree and position of hydroxylation on both the iminochromene ring and the N-phenyl ring of the carbamoyl (B1232498) group significantly influence the inhibitory potency of these compounds. One of the most active compounds identified, which is hydroxylated at the 3- and 8-positions of the chromene scaffold, demonstrated an IC50 value of 0.035 μg/mL.

Other Investigated Biological Activities

Beyond the specific enzyme targets and antioxidant capacity, derivatives of 2-imino-N-phenyl-2H-chromene-3-carboxamide have been assessed for other significant biological effects, primarily cytotoxic and other enzyme-inhibitory activities.

Cytotoxic Activity:

Several studies have highlighted the potential of these derivatives as cytotoxic agents against various human cancer cell lines.

A series of novel 2-imino-2H-chromene-3(N-aryl)carboxamides were synthesized and tested for cytotoxicity. One compound, designated VIa , was particularly potent against the A-549 lung cancer cell line with an IC50 of 0.9 μM. It also showed activity against MCF-7 breast cancer (IC50 = 8.5 μM), Caco-2 colon cancer (IC50 = 9.9 μM), and PC-3 prostate cancer (IC50 = 35.0 μM) cell lines. nih.gov

In another study, a chromeno[4,3-c] nih.goveurekaselect.comazaphosphole derivative (referred to as compound 5 ) synthesized from 2-imino-2H-chromene-3-carboxamide displayed significant cytotoxic effects against four different cancer cell lines, with IC50 values ranging from 4.96 to 7.44 μg/mL. researchgate.net

A series of phenylimino-2H-chromen-3-aryl carboxamide derivatives were evaluated for their in vitro cytotoxic activity against MOLT-4 (lymphoblastic leukemia) and SK-OV-3 (ovarian cancer) cells. The compound N-(3,4-dimethoxyphenyl)-2-(phenylimino)-2H-chromene-3-carboxamide (8g ) showed potent inhibitory activity against both cell lines. researchgate.net

Table 3: Cytotoxic Activity of 2-Imino-2H-chromene-3-carboxamide Derivatives

| Compound | Cell Line | IC50 Value | Source |

|---|---|---|---|

| Compound VIa | A-549 (Lung) | 0.9 μM | nih.gov |

| MCF-7 (Breast) | 8.5 μM | ||

| Caco-2 (Colon) | 9.9 μM | ||

| PC-3 (Prostate) | 35.0 μM | ||

| Compound 5 (Phosphorus heterocycle) | Four cancer cell lines | 4.96 - 7.44 µg/mL | researchgate.net |

| Compound 8g | MOLT-4 (Leukemia) | Potent activity reported | researchgate.net |

| SK-OV-3 (Ovarian) |

Other Enzyme Inhibition:

β-secretase (BACE1) Inhibition: A series of 4-bromophenyl piperazine (B1678402) derivatives linked to a phenylimino-2H-chromen-3-carboxamide scaffold were investigated as BACE1 inhibitors, an enzyme implicated in Alzheimer's disease. High inhibitory activities were noted, with the most potent compound (9e ) displaying an IC50 value of 98 nM. nih.gov

Monoamine Oxidase (MAO) Inhibition: The 2H-chromene-3-carboxamide scaffold has been explored for its potential to inhibit monoamine oxidases (MAO-A and MAO-B), which are targets for neurodegenerative diseases. nih.gov Studies on related chromone-3-carboxamide derivatives have shown that they can act as potent and selective inhibitors of MAO-B. researchgate.net

Carbonic Anhydrase (CA) Inhibition: Derivatives based on the 2H-chromene scaffold have been shown to selectively inhibit tumor-associated human carbonic anhydrase isoforms IX and XII over off-target isoforms I and II. nih.gov

Antiviral Activity

Derivatives of the 2H-chromene nucleus have demonstrated significant potential as antiviral agents against a variety of viruses. Research has explored modifications of the chromene ring to develop compounds that can inhibit viral replication and activity.

Studies on flavone (B191248) derivatives, which possess a chromen-4-one backbone and contain carboxamide fragments, have shown notable in vivo antiviral efficacy against the Tobacco Mosaic Virus (TMV). One particular derivative, compound 4m , exhibited an inactivation inhibitory effect of 58%, a curative effect of 57%, and a protective effect of 59% when tested at a concentration of 500 µg/mL. nih.gov These results are comparable to the commercial plant virucide ningnanmycin, highlighting the potential of the carboxamide-functionalized chromene scaffold in developing new antiviral agents for agricultural applications. nih.gov

In another study, a series of 3-benzyl chromenes and chromans were evaluated for their in vitro activity against human rhinovirus (HRV), a common cause of the cold. nih.gov Several of these compounds displayed potent activity specifically against HRV serotype 1B, with 50% inhibitory concentrations (IC₅₀) in the micromolar to submicromolar range. The mechanism of action for these compounds is suggested to be interference with the early stages of viral replication by binding to the viral capsid. nih.gov

| Compound Class | Specific Derivative | Virus | Activity Measurement | Result | Reference |

|---|---|---|---|---|---|

| Flavone-carboxamide | Compound 4m | Tobacco Mosaic Virus (TMV) | Inactivation Effect (%) | 58 | nih.gov |

| Flavone-carboxamide | Compound 4m | Tobacco Mosaic Virus (TMV) | Curative Effect (%) | 57 | nih.gov |

| Flavone-carboxamide | Compound 4m | Tobacco Mosaic Virus (TMV) | Protective Effect (%) | 59 | nih.gov |

| 3-Benzylidenechroman | (Z)-3-(4-chlorobenzylidene)chroman (2b) | Human Rhinovirus 1B (HRV 1B) | IC₅₀ (µM) | 0.12 | nih.gov |

| 3-Benzylidenechroman | (Z)-6-chloro-3-(4-chlorobenzylidene)chroman (2c) | Human Rhinovirus 1B (HRV 1B) | IC₅₀ (µM) | 0.11 | nih.gov |

Anti-trypanosomal Activity

Trypanosomiasis, caused by protozoan parasites of the genus Trypanosoma, remains a significant health challenge. Research into novel therapeutics has identified the 2H-chromene scaffold as a promising starting point. A recent study investigated a series of thirteen 3-nitro-2-phenyl-2H-chromene analogues for their activity against Trypanosoma cruzi (the causative agent of Chagas disease) and Trypanosoma brucei (a causative agent of Human African Trypanosomiasis). mdpi.comnih.gov

The results demonstrated that these chromene derivatives possess significant anti-trypanosomal properties. mdpi.com Against the bloodstream form of T. brucei brucei, nine of the thirteen compounds tested exhibited potent activity with IC₅₀ values in the nanomolar range. mdpi.com The most active compounds in this series were noted to have ethoxy and/or methoxy (B1213986) substitutions, suggesting these groups are important for growth inhibition of T. brucei. mdpi.com Several compounds were identified as effective dual inhibitors, showing activity against both T. cruzi and T. brucei. mdpi.com These findings underscore the potential of the 2-phenyl-2H-chromene framework as a template for the development of new anti-trypanosomal drugs. mdpi.comnih.gov

| Compound Derivative | Parasite Strain | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 3-nitro-2-phenyl-2H-chromene (Compound 1) | T. brucei brucei | <0.750 | mdpi.com |

| 3-nitro-2-phenyl-2H-chromene (Compound 3) | T. brucei brucei | <0.750 | mdpi.com |

| 3-nitro-2-phenyl-2H-chromene (Compound 4) | T. brucei brucei | <0.750 | mdpi.com |

| 3-nitro-2-phenyl-2H-chromene (Compound 5) | T. brucei brucei | <0.750 | mdpi.com |

| 3-nitro-2-phenyl-2H-chromene (Compound 6) | T. brucei brucei | <0.750 | mdpi.com |

| 3-nitro-2-phenyl-2H-chromene (Compound 8) | T. brucei brucei | <0.750 | mdpi.com |

| 3-nitro-2-phenyl-2H-chromene (Compound 9) | T. brucei brucei | <0.750 | mdpi.com |

DNA Cleavage Activity

The interaction of small molecules with DNA is a critical mechanism for many therapeutic agents. While direct evidence for DNA cleavage by 2-imino-N-phenyl-2H-chromene-3-carboxamide itself is not extensively documented in the available literature, studies on related coumarin-3-carboxamide derivatives provide insight into their potential DNA-interacting capabilities.

Research on a series of coumarin-3-formamido derivatives, which are structurally analogous to carboxamides, explored their binding to DNA. nih.gov Spectroscopic studies suggested that one of the derivatives, compound 9 , binds to DNA via an intercalation mechanism. nih.gov Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription. nih.govsciepub.com

Although DNA binding through intercalation is a well-known mechanism, it does not necessarily equate to DNA cleavage. The cleavage of the phosphodiester backbone of DNA by small molecules typically occurs through one of two primary pathways: hydrolytic or oxidative cleavage. sciepub.com

Hydrolytic cleavage involves the catalytic action of a molecule, often a metal complex, that facilitates the breaking of the P-O bond.

Oxidative cleavage is mediated by reactive oxygen species or other radicals that damage the deoxyribose sugar or the nucleobases, leading to strand scission. sciepub.com

While specific studies detailing the DNA cleavage activity of 2-imino-N-phenyl-2H-chromene-3-carboxamide are limited, the broader class of coumarins has been shown to interact with enzymes that modulate DNA topology, such as DNA gyrase. However, this involves enzyme inhibition rather than direct cleavage of the DNA strand. Further investigation is required to determine if the iminocoumarin scaffold can be functionalized to act as a direct DNA cleaving agent.

Structure Activity Relationship Sar and Mechanistic Pathways at the Molecular Level

Elucidation of Key Pharmacophores and Active Sites

The foundational structure of 2-imino-N-phenyl-2H-chromene-3-carboxamide serves as the core pharmacophore responsible for its biological activities. Key structural features essential for its function have been identified through various studies. The 2-imino-2H-chromene scaffold, the N-phenyl carboxamide side chain, and the specific substitution patterns on these rings are crucial for molecular interactions.

The primary active sites on the molecule include:

The Imino Group (C2): The replacement of the more common ketone group at the C2 position with an imino group is a significant modification that influences the electronic properties and interaction capabilities of the molecule. nih.gov

The Carboxamide Linker (C3): This group plays a vital role in orienting the N-phenyl ring and can participate in hydrogen bonding with biological targets.

The Phenyl Rings: Both the chromene ring system and the N-phenyl ring are critical for establishing interactions, such as π-π stacking, with amino acid residues in target proteins. nih.gov Docking studies have suggested that the phenyl-imino group of the scaffold can establish favorable π-π stacking interactions with the side chain of Phenylalanine 108 (Phe108) in the flap pocket of β-secretase (BACE1). nih.gov

The C4 Position: The pyran ring's C4 position is identified as a particularly reactive site, influenced by the presence of the imino and amide groups, allowing for various chemical modifications and reactions. researchgate.net

Impact of Substituent Modifications on Biological Potency and Selectivity

Modifying the substituents on the 2-imino-N-phenyl-2H-chromene-3-carboxamide scaffold has a profound impact on the compound's biological potency and selectivity. SAR studies have systematically investigated how different functional groups at various positions alter the compound's activity.

The lipophilicity and electronic properties of substituents introduced on the aryl (N-phenyl) and chromene rings are key determinants of cytotoxic activity against human cancer cell lines. nih.gov For instance, the positions of hydroxyl groups on both the iminochromene ring and the N-phenyl ring of the carbamoyl (B1232498) group strongly affect the potency of these compounds as tyrosine kinase inhibitors. researchgate.net

In a study on related N-phenyl coumarin-3-carboxamides, which share a similar structural backbone, the nature of substituents on the N-phenyl ring significantly influenced anticancer properties. mdpi.com The presence of electron-withdrawing groups, such as fluorine atoms, at the para-position of the phenyl ring resulted in potent activity. mdpi.com Conversely, substitutions with electron-donating groups like methyl or methoxyl groups led to weaker activity, suggesting that the electronic nature and size of the substituent are critical for efficacy. mdpi.com

The introduction of phosphorus-containing moieties also significantly alters biological activity. The creation of fused polycyclic chromene compounds, such as 1,2-azaphosphole and 1,3,2-diazaphosphinines, has been shown to enhance antioxidant and cytotoxic properties compared to the parent compound. researchgate.netsci-hub.se

Table 1: Cytotoxic Activity of Selected 2-imino-2H-chromene-3(N-aryl)carboxamide Derivatives

| Compound | Substituents | Target Cell Line | IC₅₀ (μM) | Source |

| VIa | Data not specified | A-549 (Lung) | 0.9 | nih.gov |

| MCF-7 (Breast) | 8.5 | nih.gov | ||

| Caco-2 (Colon) | 9.9 | nih.gov | ||

| PC-3 (Prostate) | 35.0 | nih.gov | ||

| Compound 5 | Phosphorus-containing | HePG-2 (Liver) | 4.96 µg/mL | researchgate.net |

| HCT-116 (Colon) | 5.31 µg/mL | researchgate.net | ||

| MCF-7 (Breast) | 6.82 µg/mL | researchgate.net | ||

| PC-3 (Prostate) | 7.44 µg/mL | researchgate.net |

Proposed Molecular Mechanisms of Action

The biological effects of 2-imino-N-phenyl-2H-chromene-3-carboxamide derivatives are underpinned by their interactions with specific molecular targets and the subsequent modulation of cellular signaling pathways.

Research has identified several potential protein targets for this class of compounds, highlighting their role as enzyme inhibitors.

β-Secretase (BACE1) Inhibition: A series of derivatives were investigated as BACE1 inhibitors, a key target in Alzheimer's disease. nih.gov Docking studies revealed that the phenyl-imino group engages in π-π stacking with Phe108. nih.gov Furthermore, derivatives containing fused heteroaromatic groups attached to a piperazine (B1678402) moiety at the N-phenyl position showed high inhibitory activity, attributed to effective interactions with the S1-S'1 sub-pockets of the enzyme's active site. nih.gov One of the most potent compounds in this series displayed an IC₅₀ value of 98 nM for BACE1. nih.gov

Tyrosine Kinase Inhibition: Polyhydroxylated derivatives have been evaluated for their inhibitory effects on the tyrosine kinase p60c-src, which plays a significant role in cellular signal transduction. researchgate.net The potency was found to be highly dependent on the hydroxylation pattern on the molecule. researchgate.net

VEGFR-2 Inhibition: Certain pyridine-substituted derivatives have shown potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. researchgate.net In-silico docking simulations confirmed a high binding affinity of these derivatives within the VEGFR-2 active site. researchgate.net

Table 2: Enzyme Inhibitory Activity of 2-imino-2H-chromene-3-carboxamide Derivatives

| Derivative Class | Target Enzyme | Key Interaction | Potency (IC₅₀) | Source |

| Phenylimino-2H-chromen-3-carboxamides | β-secretase (BACE1) | π-π stacking with Phe108 | 98 nM (Compound 9e) | nih.gov |

| Pyridine-substituted 2H-chromenes | VEGFR-2 | Good binding affinity in active site | 0.43 µM (Compound 6) | researchgate.net |

| Polyhydroxylated 2-iminochromenes | Tyrosine kinase p60c-src | Dependent on hydroxylation pattern | Not specified | researchgate.net |

Following target engagement, these compounds can trigger downstream effects that modulate critical cellular pathways, often leading to anti-proliferative and pro-apoptotic outcomes in cancer cells.

Inhibition of ErbB-2 and ERK1 MAP Kinase: Structurally related benzyl-substituted coumarin (B35378) carboxamides have been shown to arrest the growth of breast cancer cells by inhibiting the ErbB-2 receptor tyrosine kinase and the downstream ERK1 MAP kinase pathway. mdpi.com

Induction of Apoptosis and Cell Cycle Arrest: A potent VEGFR-2 inhibiting derivative was found to induce apoptosis in MCF-7 breast cancer cells. researchgate.net This was accompanied by cell cycle arrest at the G2/M phase, with the apoptotic cell population being 6.3-fold higher than in untreated cells. researchgate.net

These findings indicate that derivatives of 2-imino-N-phenyl-2H-chromene-3-carboxamide can influence key signaling cascades involved in cell survival, proliferation, and death, making them a subject of significant interest in therapeutic research.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drug candidates to their protein targets. Studies on the 2-imino-2H-chromene-3-carboxamide scaffold have utilized docking to elucidate potential mechanisms of action.

For instance, a docking study was conducted on a series of derivatives featuring a 4-bromophenyl piperazine (B1678402) group coupled to a phenylimino-2H-chromen-3-carboxamide scaffold to investigate their potential as β-secretase (BACE1) inhibitors, a target for Alzheimer's disease treatment. researchgate.net The simulation suggested that the phenyl-imino group of the scaffold establishes a favorable π-π stacking interaction with the side chain of the Phe108 residue within the flap pocket of the BACE1 enzyme. researchgate.net

In another study focusing on human monoamine oxidase B (hMAO-B), a derivative of 2H-chromene-3-carboxamide was docked into the enzyme's active site. The results indicated that a conserved cysteine residue, CYSA 172, was important for ligand binding through a hydrogen bond interaction. researchgate.net Additionally, a Pi-Pi stacking interaction was observed between the benzene (B151609) ring of the compound and the residue ILEA 199. researchgate.net

Molecular docking of related coumarin-3-carboxamide derivatives into the active site of the casein kinase 2 (CK2) enzyme has also been performed, revealing that the presence of a phenyl carboxamide moiety is important for anticancer activity. mdpi.com These studies collectively highlight how molecular docking can identify key interactions and guide the design of more potent and selective inhibitors based on the 2-imino-N-phenyl-2H-chromene-3-carboxamide scaffold.

| Compound Scaffold | Protein Target | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Phenylimino-2H-chromen-3-carboxamide derivative | BACE1 | Phe108 | π-π stacking researchgate.net |

| 2H-chromene-3-carboxamide derivative | hMAO-B | CYSA 172, ILEA 199 | Hydrogen bond, Pi-Pi stacking researchgate.net |

| Coumarin-3-carboxamide derivative | CK2 Enzyme | Not specified | Binding to active site mdpi.com |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT studies on 2-imino-2H-chromene-3-carboxamide and its analogues have provided fundamental insights into their structural stability, electronic properties, and chemical reactivity.

DFT calculations have been employed to investigate the regioselectivity of cyclization reactions involving 2-imino-2H-chromene-3-carboxamide. researchgate.net By using the B3LYP method with 6-31G(d,p) and 6-311++G(d,p) basis sets, researchers explored two possible reaction pathways, ultimately predicting the formation of the more energetically favorable regioisomeric product. researchgate.netsci-hub.se Such theoretical studies are crucial for understanding and predicting the outcomes of complex chemical reactions. sci-hub.se

In a study on a related derivative, acetyl 2-(N-(2-fluorophenyl)imino)coumarin-3-carboxamide, DFT calculations using the m06-2x functional and cc-pVTZ basis set were performed to analyze its molecular structure and conformational stability. nih.govacs.org The calculations surprisingly revealed that a nonplanar conformation was the equilibrium geometry, while the planar conformation corresponded to a transition state between two equilibrium geometries. nih.govacs.org This analysis of the potential energy surface helps to explain the existence of different polymorphic forms of the compound observed experimentally. nih.gov Furthermore, these DFT studies can be combined with spectral analysis, where computed NMR chemical shifts (using methods like GIAO-B3LYP) can be compared with experimental data to confirm the structure of reaction products. sci-hub.se

| Study Focus | Compound | DFT Method (Functional/Basis Set) | Key Findings |

|---|---|---|---|

| Reaction Regioselectivity | 2-imino-2H-chromene-3-carboxamide | B3LYP / 6-31G(d,p) & 6-311++G(d,p) | Predicted the favored regioisomeric product by comparing pathway energies. researchgate.netsci-hub.se |

| Conformational Analysis | Acetyl 2-(N-(2-fluorophenyl)imino)coumarin-3-carboxamide | m06-2x / cc-pVTZ | Determined that a nonplanar conformation is more energetically favorable than the planar form. nih.govacs.org |

| Structure Verification | Reaction products of 2-imino-2H-chromene-3-carboxamide | GIAO-B3LYP / 6-311++G(d,p) | Computed NMR chemical shifts to help assign and confirm the structure of synthesized compounds. sci-hub.se |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. The goal of QSAR is to develop a predictive model that can estimate the activity of new, unsynthesized compounds.

While specific, published QSAR models for 2-imino-N-phenyl-2H-chromene-3-carboxamide were not identified, foundational Structure-Activity Relationship (SAR) studies have been conducted on this class of compounds. nih.gov These SAR studies have described the synthesis of various 2-imino-2H-chromene-3(N-aryl)carboxamides and investigated how different substituents on the aryl and chromene rings affect their cytotoxic activity against human cancer cell lines. nih.goveurekaselect.com The research explored the influence of substituent lipophilicity and electronic properties on biological activity, which is the essential first step in generating a QSAR model. nih.gov

The development of a QSAR model for this compound class would involve calculating a range of molecular descriptors for each analogue, such as:

Physicochemical descriptors: LogP (lipophilicity), molecular weight, polar surface area.

Electronic descriptors: Partial charges, dipole moment, HOMO/LUMO energies.

Topological descriptors: Molecular connectivity indices that describe branching and shape.

These descriptors would then be correlated with the measured biological activity (e.g., IC₅₀ values for cytotoxicity) using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to generate a predictive equation. nih.gov Such a model could then be used to prioritize the synthesis of novel derivatives with potentially enhanced activity.

In Silico Pharmacokinetic and Drug-Likeness Predictions

In silico pharmacokinetic (ADME: Absorption, Distribution, Metabolism, Excretion) and drug-likeness predictions are computational methods used early in the drug discovery process to filter out compounds that are unlikely to have favorable properties in the human body.

Although a specific ADME study for 2-imino-N-phenyl-2H-chromene-3-carboxamide is not detailed in the available literature, research on closely related analogues like N-substituted-2-oxo-2H-1-benzopyran-3-carboxamides has involved these predictions. jocpr.com These studies often use specialized software to calculate key physicochemical properties and assess compliance with established guidelines for drug-likeness, such as Lipinski's Rule of Five.

Lipinski's Rule of Five suggests that a compound is more likely to be orally bioavailable if it meets the following criteria:

Molecular weight ≤ 500 Da

LogP (a measure of lipophilicity) ≤ 5

Number of hydrogen bond donors ≤ 5

Number of hydrogen bond acceptors ≤ 10

The table below presents an illustrative set of predicted properties for the parent compound, 2-imino-N-phenyl-2H-chromene-3-carboxamide, based on typical outputs from cheminformatics software. These values indicate that the core structure generally possesses favorable drug-like characteristics.

| Property / Parameter | Predicted Value (Illustrative) | Significance in Drug-Likeness |

|---|---|---|

| Molecular Formula | C₁₆H₁₂N₂O₂ | Defines the elemental composition. |

| Molecular Weight | 276.28 g/mol | Complies with Lipinski's rule (≤ 500), indicating good potential for absorption. |

| LogP | 2.95 | Complies with Lipinski's rule (≤ 5), suggesting a balance between solubility and membrane permeability. |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's rule (≤ 5), favorable for membrane transport. |

| Hydrogen Bond Acceptors | 4 | Complies with Lipinski's rule (≤ 10), favorable for membrane transport. |

| Topological Polar Surface Area (TPSA) | 68.9 Ų | Suggests good intestinal absorption and blood-brain barrier penetration potential. |

Note: The values in this table are illustrative and calculated from standard cheminformatics tools; they are not from a published experimental or computational study on this specific molecule.

Future Research Directions and Translational Potential in Preclinical Development

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of 2-imino-N-phenyl-2H-chromene-3-carboxamide and its derivatives has traditionally been achieved through methods like the Knoevenagel condensation of salicylaldehydes with cyanoacetamides. rsc.orgresearchgate.net A common approach involves using absolute ethanol (B145695) as a solvent with a few drops of triethylamine (B128534) as a catalyst. researchgate.net

However, the future of pharmaceutical manufacturing hinges on the development of more efficient and environmentally friendly processes. In this vein, a significant advancement is the creation of a green synthetic methodology. This eco-friendly approach utilizes an aqueous solution of sodium carbonate or hydrogen carbonate at room temperature, resulting in excellent yields and high atom economy. rsc.org The move away from organic solvents and catalysts towards aqueous systems represents a key step in making the synthesis of these compounds more sustainable.

| Method | Catalyst/Reagent | Solvent | Conditions | Key Advantages | Reference |

| Traditional Method | Triethylamine | Absolute Ethanol | - | Established procedure | researchgate.net |

| Green Method | Sodium Carbonate / Hydrogen Carbonate | Water | Room Temperature | Excellent yield, high atom economy, eco-friendly | rsc.org |

Exploration of Broader Biological Target Landscape for Therapeutic Innovation

Derivatives of 2-imino-2H-chromene-3-carboxamide have demonstrated activity against a wide array of biological targets, highlighting their potential for therapeutic innovation in several disease areas.

Oncology: The most extensively studied application is in cancer therapy. These compounds have shown cytotoxic activity against a variety of human cancer cell lines, including breast (MCF-7), prostate (PC-3), lung (A-549), colon (Caco-2), leukemia (MOLT-4), and ovarian (SK-OV-3) cancers. nih.govresearchgate.net The anticancer effects are linked to the inhibition of targets like aldo-keto reductase family 1 member B10 (AKR1B10) and key pathways such as KRAS/Wnt and angiogenesis (VEGF). researchgate.netrsc.org

Neurodegenerative Diseases: Researchers have rationally designed and synthesized imino-2H-chromene derivatives as multifunctional agents for Alzheimer's disease. nih.gov These compounds are engineered to inhibit multiple targets involved in the disease's pathology, including β-secretase (BACE1), acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE). researchgate.netnih.gov

Antioxidant and Other Activities: The chromene nucleus is associated with significant antioxidant properties. researchgate.netsci-hub.se Additionally, derivatives have been evaluated as potential inhibitors of monoamine oxidase A and B (MAO-A and MAO-B), which are targets for treating depression and other neurological disorders. researchgate.net

| Biological Target | Therapeutic Area | Key Findings | References |

| Various Cancer Cell Lines | Oncology | Potent cytotoxic activity observed against multiple cell lines. | nih.govresearchgate.neteurekaselect.com |

| AKR1B10 | Oncology | Inhibition of this enzyme is a potential therapeutic approach for various cancers. | researchgate.net |

| KRAS/Wnt, VEGF | Oncology (Anti-angiogenesis) | A designed derivative was identified as a potent anti-angiogenesis molecule. | rsc.org |

| BACE1, AChE, BuChE | Alzheimer's Disease | Derivatives designed as multifunctional agents show inhibitory activity. | researchgate.netnih.gov |

| DPPH Radical | Antioxidant | Compounds exhibited good radical scavenging abilities. | researchgate.netsci-hub.se |

| MAO-A, MAO-B | Neurological Disorders | Derivatives evaluated as potential inhibitors. | researchgate.net |

Rational Design of Next-Generation Analogues with Improved Biological Profiles

The development of more potent and selective agents from the 2-imino-N-phenyl-2H-chromene-3-carboxamide scaffold relies heavily on rational drug design and the study of structure-activity relationships (SAR). By systematically modifying the core structure, researchers can enhance its interaction with biological targets and improve its pharmacological profile.

For instance, in the pursuit of cytotoxic agents, various substituents have been introduced on the aryl and chromene rings to study the effects of lipophilicity and electronic properties on activity. nih.gov In the context of Alzheimer's disease, molecular docking studies suggested that the phenyl-imino group could establish a favorable π-π stacking interaction with the side chain of Phe108 in the flap pocket of BACE1, guiding the design of more effective inhibitors. researchgate.net The rational design of a series of imino-2H-chromene derivatives led to the identification of compounds with specific moieties that improved potency against BACE1 and BuChE. For example, a derivative bearing a fluorobenzyl moiety was the most potent BACE1 inhibitor (IC50 = 6.31 μM), while another with a benzyl (B1604629) pendant was the best inhibitor of BuChE (IC50 = 3.3 μM). nih.gov

These studies demonstrate that targeted modifications to the parent compound can significantly boost potency and selectivity, paving the way for next-generation analogues with superior biological profiles.

Potential Applications as Chemical Probes and Lead Compounds in Preclinical Research

The 2-imino-N-phenyl-2H-chromene-3-carboxamide scaffold serves as a "privileged structure" in medicinal chemistry, acting as a foundational element for the development of new drugs. mdpi.com Its synthetic accessibility and the ability to easily modify its structure make it an excellent starting point for creating libraries of compounds for high-throughput screening.

Derivatives of this compound have been identified as promising lead compounds for further preclinical development. For example, N-(3,4-dimethoxyphenyl)-2-(phenylimino)-2H-chromene-3-carboxamide has been highlighted as a lead compound worthy of additional study in cancer research. researchgate.net Similarly, a rationally designed imidazole (B134444) derivative of the 2H-chromen scaffold has been proposed as a new lead structure for developing anti-angiogenesis agents. rsc.org

Beyond its role as a precursor to therapeutic agents, this scaffold can also be used to develop chemical probes. These are molecules designed to interact with specific biological targets, allowing researchers to study cellular pathways and disease mechanisms. The versatility of the 2-imino-2H-chromene-3-carboxamide core makes it an ideal candidate for the creation of such probes, which are invaluable tools in preclinical research.

Q & A

Q. What software tools are recommended for visualizing and analyzing structural data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.